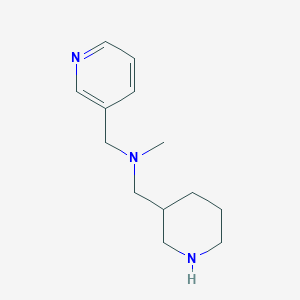

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C₁₃H₂₁N₃. It is a derivative of both piperidine and pyridine, which are heterocyclic compounds containing nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of piperidine and pyridine derivatives. One common method is the reductive amination of piperidine-3-carboxaldehyde with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

One of the primary applications of methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is in the development of analgesics. Research indicates that compounds with similar structures exhibit analgesic activity with fewer side effects compared to traditional opioids. For instance, substituted dimethyl amines have been investigated for their potential to treat severe pain, particularly chronic and neuropathic pain, without the common side effects associated with opioid analgesics such as nausea and respiratory depression .

Antiviral Activity

Studies have shown that related compounds can inhibit viral replication, particularly in the context of alphavirus infections. For example, a series of indole-2-carboxamide derivatives demonstrated antiviral properties, suggesting that modifications to the amine structure can enhance potency and metabolic stability against viral pathogens . The structural similarities between these compounds and this compound may indicate potential for antiviral applications.

Antimycobacterial Activity

Research into pyrazolo[1,5-a]pyrimidin-7-amines has revealed their effectiveness against Mycobacterium tuberculosis. The design and synthesis of these compounds often involve amine functionalities similar to those found in this compound. These findings suggest that this compound could be explored for its antimycobacterial properties as well .

Cosmetic Applications

The compound's unique properties may also lend themselves to cosmetic formulations. The use of amines in personal care products is well-documented, where they serve as emulsifiers or stabilizers. This compound could potentially be utilized in formulations requiring enhanced skin penetration or stability .

Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine derivatives: Compounds like piperidine-3-carboxaldehyde and piperidine-4-carboxaldehyde share structural similarities.

Pyridine derivatives: Compounds such as pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde are structurally related.

Uniqueness

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is unique due to its dual functionality, incorporating both piperidine and pyridine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to compounds containing only one of these moieties .

Biologische Aktivität

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential applications in antimicrobial and anticancer therapies, as well as neurological disorders.

Chemical Structure and Properties

The compound features a piperidine ring and pyridine moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, including enzymes and receptors.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involved in cell proliferation and survival, such as the MAPK pathway.

- Gene Expression Regulation : By affecting the activity of transcription factors, it can alter gene expression profiles relevant to cancer progression and other diseases .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 5–20 μg/mL against common pathogens.

Anticancer Properties

The compound has demonstrated potential anticancer activity through several mechanisms:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that it can significantly reduce the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values reported between 10–30 μM .

- Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.

Case Studies

- Study on Anticancer Activity : A recent study examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its role as a potential therapeutic agent against breast cancer .

- Antimicrobial Efficacy Study : In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-methyl-1-piperidin-3-yl-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-16(10-12-4-2-6-14-8-12)11-13-5-3-7-15-9-13/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDGSWVIHDBVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCNC1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.